Bornyl chloride, (+)-

Description

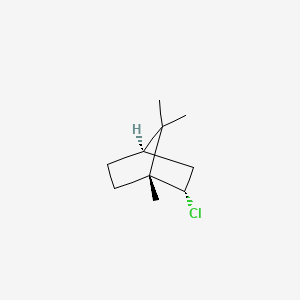

(+)-Bornyl chloride (CAS: 464-41-5) is a bicyclic monoterpene derivative belonging to the bornane family, with the molecular formula C₁₀H₁₇Cl and a molecular weight of 172.695 g/mol . Its IUPAC name is endo-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane, and it is structurally characterized by a chlorinated bicyclic framework. This compound is synthetically derived, often via the chlorination of (+)-borneol (CAS: 464-43-7), a related terpene alcohol .

Key physicochemical properties include:

Properties

IUPAC Name |

(1R,2S,4R)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZAOMJCZBZKPV-WEDXCCLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861948 | |

| Record name | 2-endo-Bornyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-41-5, 30462-53-4 | |

| Record name | Bornyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bornyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bornyl chloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030462534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-endo-Bornyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endo-2-chlorobornane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORNYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXL3Y7EPZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORNYL CHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3GJ0TB404 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The reaction initiates with protonation of α-pinene’s double bond, generating a tertiary carbocation. Subsequent Wagner-Meerwein rearrangement shifts the cation to a more stable position, followed by chloride ion attack to yield bornyl chloride. The stereochemistry of the final product is influenced by the reaction conditions, with low temperatures favoring the formation of the (+)-enantiomer due to reduced thermal randomization.

Procedural Details and Optimization

Key parameters for maximizing yield and purity include temperature control, HCl delivery method, and solvent selection. A representative procedure involves:

-

Cooling α-pinene to -10°C in a dry reactor.

-

Bubbling anhydrous HCl gas through the mixture while maintaining temperatures between -10°C and -8°C to mitigate exothermic side reactions.

-

Post-reaction purification via steam distillation to separate bornyl chloride from unreacted α-pinene and polymeric byproducts.

Table 1: Reaction Conditions for HCl Addition to α-Pinene

| Parameter | Optimal Range | Source |

|---|---|---|

| Temperature | -10°C to -8°C | |

| HCl Delivery | Gas phase | |

| Reaction Time | 4–6 hours | |

| Yield | 60–70% |

Purification Techniques for Crude Bornyl Chloride

Crude reaction mixtures often contain unreacted α-pinene, camphene hydrochloride, and polymeric residues, necessitating multi-step purification.

Crystallization from Isopropanol-Water Mixtures

Recrystallization using a 3:1 isopropanol-water solvent system effectively removes α-pinene. Rapid vacuum filtration at -18°C prevents product dissolution, yielding crystalline bornyl chloride with >95% purity. This method exploits the low solubility of bornyl chloride in cold, aqueous-alcoholic solutions.

Steam Distillation

Steam distillation separates bornyl chloride (boiling point: 210–215°C ) from lower-boiling contaminants like α-pinene (boiling point: 155–156°C ). The distillate forms two layers: an upper terpene-rich phase and a lower aqueous phase. Freezing the terpene layer at -18°C induces crystallization, though residual α-pinene may persist as a jelly-like matrix.

Alkali Treatment for Industrial-Scale Purification

A patent by describes treating bornyl chloride residues with alkali metal hydroxides in ethanol to selectively dehydrochlorinate impurities. Heating the mixture to reflux for 6 hours converts camphene hydrochloride and other byproducts into terpene hydrocarbons, which are subsequently removed via fractional distillation. This method recovers ~34% additional bornyl chloride from industrial residues.

Table 2: Comparison of Purification Methods

| Method | Purity Achieved | Yield Increase | Source |

|---|---|---|---|

| Crystallization | >95% | 15–20% | |

| Steam Distillation | 85–90% | 10–15% | |

| Alkali Treatment | 90–95% | 30–35% |

Alternative Synthetic Routes and Derivatives

While HCl addition remains dominant, niche routes include:

-

Borneol Derivative Pathways : Reaction of (-)-borneol with oxalyl chloride produces dibornyl oxalate, though this route is less relevant for (+)-bornyl chloride synthesis.

-

Catalytic Hydrochlorination : Preliminary studies suggest heterogeneous catalysts (e.g., ZnCl₂) may accelerate HCl addition, but scalability remains unproven.

Industrial Applications and Scale-Up Challenges

Industrial production faces challenges in byproduct management and energy-intensive cooling . The patent by addresses these by integrating alkali treatment into purification workflows, reducing waste and improving yield. However, bornyl chloride’s tendency to sublime at room temperature complicates storage, necessitating airtight containers and low-temperature environments .

Chemical Reactions Analysis

Elimination Reactions: Formation of Camphene

(+)-Bornyl chloride undergoes β-elimination under basic conditions to yield camphene (C₁₀H₁₆), a process critical in classical camphor synthesis.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaOH (excess) | Ethanol | Reflux | 6 hrs | ~34% |

Mechanism

Dehydrochlorination proceeds via an E2 mechanism, where the base abstracts a β-hydrogen, leading to simultaneous elimination of HCl and formation of a double bond. Camphene is isolated as a volatile hydrocarbon after fractional distillation .

Industrial Protocol

-

430 g of bornyl chloride residue is treated with 430 mL of 95% ethanol and 120 g NaOH.

-

The mixture is refluxed, precipitating NaCl.

-

After filtration, ethanol is removed via distillation, leaving a terpene hydrocarbon mixture.

Rearrangement Reactions: Wagner-Meerwein Dynamics

Bornyl chloride participates in carbocation rearrangements under acidic conditions, forming isobornyl chloride (C₁₀H₁₇Cl) and camphene hydrochloride (C₁₀H₁₇Cl).

Equilibrium Composition

| Component | Stability | Conditions |

|---|---|---|

| Bornyl chloride (IV) | Low stability | Ambient |

| Isobornyl chloride (IX) | Moderate | Acidic, 25°C |

| Camphene hydrochloride (X) | High stability | Excess HCl, <0°C |

Mechanistic Pathway

-

Protonation : HCl addition to α-pinene generates a carbocation intermediate.

-

Wagner-Meerwein Shift : Hydride shift stabilizes the carbocation.

-

Chloride Attack : Final trapping by Cl⁻ yields bornyl chloride .

Kinetic Control

At low temperatures (–10°C to –8°C), camphene hydrochloride dominates due to kinetic favorability. Thermodynamic control at higher temperatures shifts equilibrium toward isobornyl chloride .

Equilibrium and Byproduct Formation

Bornyl chloride coexists in equilibrium with isobornyl chloride and camphene hydrochloride during synthesis.

Key Observations

-

Temperature Dependence : Below –10°C, camphene hydrochloride crystallizes preferentially .

-

Catalytic Effects : Trace H₂SO₄ accelerates equilibrium establishment during HCl addition to α-pinene .

Byproduct Management

| Byproduct | Removal Method | Purity Impact |

|---|---|---|

| Dipentene dihydrochloride | Steam distillation | Moderate |

| Fenchyl chloride | Crystallization | High |

Camphor Production

Bornyl chloride is hydrolyzed to borneol, which is oxidized to camphor. Critical steps include:

-

Oxidation : Camphene → Camphor via ketonization.

Pharmaceutical Intermediates

-

Borneol Derivatives : Bornyl chloride serves as a precursor for antiviral and anti-inflammatory agents .

-

Chiral Synthesis : Its rigid bicyclic structure aids in asymmetric synthesis of terpene-based drugs .

Reaction Optimization Data

Elimination Efficiency

| Base | Solvent | Camphene Yield |

|---|---|---|

| KOH | Methanol | 28% |

| NaOEt | Ethanol | 34% |

| NH₃ | THF | <10% |

Rearrangement Selectivity

| Acid Catalyst | Isobornyl Chloride Yield |

|---|---|

| H₂SO₄ | 62% |

| HCl (gas) | 48% |

Critical Challenges and Solutions

Scientific Research Applications

Scientific Research Applications

Bornyl chloride has several notable applications in scientific research:

Chemistry

- Intermediate in Organic Synthesis : Bornyl chloride serves as an important intermediate in the synthesis of fragrances and pharmaceuticals. Its ability to undergo rearrangements makes it valuable for producing other chemical entities .

- Reactivity Studies : The compound's unique structure allows researchers to study various chemical reactions, including the Wagner-Meerwein rearrangement, which involves carbocation formation and rearrangement .

Biology

- Biochemical Interactions : Bornyl chloride interacts with various enzymes and proteins, influencing their activity. For example, microbial cultures can hydroxylate bornyl chloride at specific positions, altering its biological properties .

- Cell Membrane Modulation : The compound affects cell membrane lipid structures and modulates ATP-binding cassette transporters, impacting cellular permeability and signaling pathways.

Medicine

- Therapeutic Potential : Research is ongoing to explore the potential therapeutic applications of bornyl chloride. It has shown promise in anti-inflammatory and antimicrobial activities. For instance, studies indicate that bornyl derivatives exhibit significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

- Pharmacokinetics : The pharmacokinetic profile suggests that bornyl chloride follows a three-compartment model with metabolism involving cytochrome P450 enzymes.

Industry

- Fragrance Production : Due to its pleasant aroma, bornyl chloride is utilized in the production of fragrances and flavoring agents. Its derivatives are assessed for their potential use in creating new scent profiles .

Antimicrobial Activity

A study evaluated the antimicrobial effects of bornyl derivatives against various pathogenic strains. Results indicated that certain derivatives exhibited significant inhibition zones comparable to traditional antibiotics, highlighting their potential as antimicrobial agents .

Anti-inflammatory Effects

In animal models of acute inflammation, bornyl salicylate (a derivative) demonstrated effective reduction of paw edema without acute toxicity. This suggests that bornyl derivatives may serve as viable anti-inflammatory agents.

Mechanism of Action

The mechanism of action of bornyl chloride involves the formation of a carbocation intermediate during its synthesis and subsequent reactions. This intermediate can undergo various rearrangements, such as the Wagner-Meerwein rearrangement, to form more stable products. The molecular targets and pathways involved in its biological activities are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the structural, functional, and applicative differences between (+)-bornyl chloride and its analogs:

Structural and Functional Differences

Functional Groups :

- (+)-Bornyl chloride’s chloride group imparts higher electrophilicity and reactivity compared to the ester groups in bornyl acetate and (-)-bornyl isovalerate. This makes it more prone to nucleophilic substitution reactions .

- Bornyl acetate and (-)-bornyl isovalerate exhibit greater volatility and compatibility with surfactants, enhancing their efficacy as insecticides or flavorants .

Natural vs. Synthetic Origins :

- Bornyl acetate is abundant in Thuja occidentalis and rosemary, where it contributes to plant defense mechanisms . In contrast, (+)-bornyl chloride is synthetic or forms artifactually during chlorine exposure in wood .

Applications :

- (+)-Bornyl chloride’s niche lies in forensic chemistry , where it serves as a marker for chlorine gas exposure (e.g., detected in fir wood exposed to Cl₂ ).

- Bornyl acetate is industrially significant in eco-friendly insecticides due to its synergy with surfactants and low mammalian toxicity .

Research Findings and Data

Insecticidal Activity Comparison

A 2025 study on Thuja occidentalis essential oils highlighted bornyl acetate’s superior insecticidal activity (95% mortality at 1 mg/mL) compared to monoterpene alcohols like borneol .

Environmental and Forensic Relevance

Biological Activity

Bornyl chloride, also known as endo-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane, is a compound derived from borneol that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent studies.

Bornyl chloride has the molecular formula and a molecular weight of approximately 172.695 g/mol . Its structure allows it to interact with various biomolecules, influencing cellular processes and metabolic pathways.

- Cell Membrane Interaction : Bornyl chloride modifies cell membrane lipid structures, affecting the permeability of cellular barriers .

- Enzyme Modulation : It interacts with enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites .

- Receptor Binding : Bornyl chloride can act as a ligand for specific receptors, resulting in enzyme inhibition or activation through mechanisms like the Wagner-Meerwein rearrangement .

Antimicrobial Properties

Research has shown that bornyl chloride exhibits antimicrobial activity against various pathogens. For instance:

- In vitro studies demonstrated that bornyl benzoate derivatives derived from bornyl chloride showed significant activity against Trypanosoma cruzi, the causative agent of Chagas disease .

- Another study reported that borneol and its derivatives possess antimicrobial and anti-inflammatory properties, highlighting their potential in treating infections .

Anticancer Effects

Bornyl chloride and its derivatives have been evaluated for their anticancer properties:

- A study indicated weak anticancer activities against HeLa and U-937 cells when tested with structurally related compounds .

- The antiproliferative effects were assessed in several human tumor cell lines, showing promising results for certain derivatives at specific concentrations .

Pharmacokinetics and Dosage Effects

The pharmacokinetics of bornyl chloride involve its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that:

- Bornyl chloride can enhance drug permeability across physiological barriers, potentially improving therapeutic efficacy .

- Dosage variations significantly affect its biological activity; low doses may exhibit anti-inflammatory effects while high doses could lead to cytotoxicity and organ damage .

Case Study 1: Antiproliferative Activity

An experimental study evaluated the antiproliferative properties of bornyl chloride in various human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast), OVCAR-3 (ovarian), 786-O (renal), HT-29 (colon), K-562 (leukemia).

- Results : The compound demonstrated significant growth inhibition at concentrations of 25 µg/mL, particularly in MCF-7 and OVCAR-3 cells .

| Compound | Concentration (µg/mL) | % Growth Inhibition |

|---|---|---|

| Bornyl Chloride | 0.25 | Low |

| Bornyl Chloride | 2.5 | Low |

| Bornyl Chloride | 25 | Significant |

Case Study 2: Anti-inflammatory Effects

In another study focusing on bornyl salicylate (a derivative), it was found to reduce paw edema in mice models without significant toxicity:

Q & A

Basic: What are the primary synthetic routes for (+)-bornyl chloride, and how can its structure be confirmed experimentally?

(+)-Bornyl chloride is typically synthesized via hydrochlorination of (+)-borneol using reagents like thionyl chloride (SOCl₂) or hydrogen chloride (HCl) in anhydrous conditions . Key characterization methods include:

- NMR spectroscopy : Compare δ¹H and δ¹³C chemical shifts with literature data (e.g., δ¹H: 1.0–1.2 ppm for geminal methyl groups; δC 75–80 ppm for the chlorine-bearing carbon) .

- X-ray crystallography : Resolve stereochemistry and confirm bicyclic structure (e.g., bond angles and distances in the bicyclo[2.2.1]heptane framework) .

- Optical rotation : Validate enantiomeric purity ([α]D²⁵ ≈ +20° to +25° in chloroform) .

Advanced: How do stereochemical and solvent effects influence the reactivity of (+)-bornyl chloride in nucleophilic substitution reactions?

The rigid bicyclic structure of (+)-bornyl chloride imposes steric hindrance, limiting SN2 mechanisms. Studies suggest:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN1 pathways due to carbocation stabilization at the tertiary chloride center.

- Steric effects : Bulkier nucleophiles (e.g., tert-butoxide) exhibit lower reaction rates compared to smaller nucleophiles (e.g., iodide) .

- Computational modeling : Density Functional Theory (DFT) can predict transition-state geometries and activation energies for mechanistic validation .

Basic: What analytical techniques are critical for assessing the purity of (+)-bornyl chloride?

- GC-MS : Monitor for byproducts (e.g., camphene or isobornyl chloride) using retention time and mass fragmentation patterns.

- Chiral HPLC : Quantify enantiomeric excess using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

- Elemental analysis : Verify C, H, and Cl content within ±0.3% of theoretical values .

Advanced: How can contradictions in thermodynamic data (e.g., ΔHf) for (+)-bornyl chloride be resolved?

Discrepancies often arise from:

- Sample purity : Trace impurities (e.g., borneol residues) skew calorimetric results. Use recrystallization or sublimation for purification .

- Experimental methodology : Compare data from bomb calorimetry (solid-state) vs. solution-phase measurements.

- Literature cross-validation : Prioritize studies with detailed experimental protocols and reproducibility statements (e.g., Frenzen et al., 1994) .

Basic: What are the best practices for storing (+)-bornyl chloride to prevent decomposition?

- Storage conditions : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to inhibit hydrolysis or oxidation.

- Stability monitoring : Perform periodic ¹H NMR checks for new peaks (e.g., δ 4.5–5.0 ppm indicating hydroxylation) .

Advanced: How can computational chemistry aid in predicting the biological activity of (+)-bornyl chloride derivatives?

- Molecular docking : Screen derivatives against target proteins (e.g., GABA receptors) using AutoDock Vina.

- QSAR models : Corrogate substituent effects (e.g., halogenation) with bioactivity using Hammett constants .

- ADMET prediction : Use SwissADME to assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Basic: How should researchers design a kinetic study for (+)-bornyl chloride hydrolysis?

- Control variables : Fix temperature (±0.1°C), solvent (e.g., 70% aqueous ethanol), and pH (buffered).

- Sampling protocol : Use aliquots quenched with NaHCO₃ at timed intervals.

- Data analysis : Apply pseudo-first-order kinetics (ln[C] vs. time) to determine kobs .

Advanced: What strategies mitigate racemization during functionalization of (+)-bornyl chloride?

- Low-temperature reactions : Conduct transformations below –30°C to limit carbocation rearrangement.

- Chiral auxiliaries : Employ enantiopure catalysts (e.g., BINOL-derived phosphoric acids) to retain stereochemistry.

- In situ monitoring : Use circular dichroism (CD) spectroscopy to detect racemization in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.